2-(3-chlorophenyl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-8-(oxolan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c23-14-3-1-4-15(11-14)26-9-7-20-18(22(26)28)12-17-19(24-20)6-8-25(21(17)27)13-16-5-2-10-29-16/h1,3-4,6-9,11-12,16H,2,5,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCXCBKVYICVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[4,3-b][1,6]naphthyridine core, followed by the introduction of the chlorophenyl and tetrahydrofuran-2-ylmethyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including reagent concentrations, reaction time, and purification techniques, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-([(tetrahydrofuran-2-ylmethyl)amino]methyl)quinazolin-4(3H)-one
- 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Uniqueness
Compared to similar compounds, 2-(3-chlorophenyl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione stands out due to its unique combination of functional groups and structural features
Biological Activity
The compound 2-(3-chlorophenyl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a member of the pyrido-naphthyridine family, which has garnered attention for its potential biological activities, particularly in the realm of oncology. This article synthesizes available research findings on its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a chlorophenyl group and a tetrahydrofuran moiety, which may contribute to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity , particularly against various cancer cell lines. Notably:
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in tumor growth and metastasis. This includes the inhibition of fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma (HCC) progression. In vitro studies demonstrated that compounds with similar structures displayed nanomolar potency against Huh7 cell lines and significant antitumor efficacy in xenograft models .
- Selectivity : The compound exhibits selective inhibition against FGFR4 compared to FGFR1-3, suggesting a targeted therapeutic approach with potentially fewer side effects .
Case Studies
Several studies have documented the biological effects of related compounds within the same structural class:
- Study on Pyrido-Naphthyridine Derivatives :
- In Vivo Efficacy :
Data Table: Biological Activity Summary
Q & A
Q. What are the primary synthetic strategies for constructing the pyrido[4,3-b][1,6]naphthyridine-1,9-dione core in this compound?
The core structure is typically synthesized via cyclization reactions, such as acid-catalyzed ring closure or base-mediated condensation. For example, phosphoric acid (H₃PO₄) at elevated temperatures (130°C) has been used for analogous naphthyridine derivatives to achieve high yields . Key steps include functionalizing the pyridine and naphthyridine moieties with substituents like the 3-chlorophenyl group, followed by tetrahydrofuran (THF) derivative coupling. Solvent choice (e.g., THF or DMF) and reaction time are critical for minimizing side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
High-resolution NMR (¹H/¹³C) is essential for confirming the positions of the chlorophenyl and THF-methyl groups. IR spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches in the dione and naphthyridine systems . Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for similar heterocyclic compounds (mean C–C bond deviation: 0.003 Å) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. How can researchers screen this compound for preliminary biological activity?
Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity. Use fluorescence polarization or surface plasmon resonance (SPR) for real-time interaction analysis. For cellular activity, employ cytotoxicity assays (MTT or resazurin) in cancer or microbial models, noting IC₅₀ values . Dose-response curves and control experiments (e.g., with structural analogs) validate specificity .
Advanced Research Questions
Q. How can conflicting data on reaction yields or biological activity be resolved?
Contradictions often arise from subtle variations in reaction conditions (e.g., catalyst loading, solvent purity) or biological assay protocols. Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere for oxygen-sensitive steps ). Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energetically favorable intermediates, as done in ICReDD’s reaction design framework . For biological data, validate with orthogonal assays (e.g., isothermal titration calorimetry alongside SPR) .
Q. What computational methods are suitable for predicting this compound’s reactivity or binding modes?
Density Functional Theory (DFT) optimizes transition states and predicts regioselectivity in cyclization reactions . Molecular docking (AutoDock Vina, Schrödinger) models interactions with biological targets, guided by crystallographic data from related naphthyridines . Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time .
Q. How can the tetrahydrofuran-methyl substituent be modified to enhance pharmacokinetic properties?
Systematic SAR studies are required. Replace the THF group with other oxygen-containing heterocycles (e.g., tetrahydropyran or dioxane derivatives) and evaluate solubility (logP) and metabolic stability (microsomal assays). Introduce polar groups (e.g., hydroxyl or amine) to improve aqueous solubility while monitoring retention of target affinity .
Methodological Challenges
Q. What experimental designs address low yields in multi-step syntheses of this compound?
Use design of experiments (DoE) to optimize critical parameters (temperature, solvent, stoichiometry). For example, NaH in DMF at 0°C under N₂ achieved 61–96% yields in analogous naphthyridine syntheses . Incorporate flow chemistry for exothermic steps to improve scalability and reproducibility .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Combine CRISPR-Cas9 gene editing (to knock out putative targets) with phenotypic assays. Use proteomics (e.g., SILAC) to identify binding partners and transcriptomics (RNA-seq) to map downstream effects . For in vivo validation, employ zebrafish or murine models with pharmacokinetic profiling (plasma half-life, tissue distribution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
